molecular formula C12H21N3OS B2398020 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane CAS No. 1376372-41-6

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane

Cat. No.: B2398020
CAS No.: 1376372-41-6
M. Wt: 255.38
InChI Key: KUKYVKYUPJHOOT-UHFFFAOYSA-N
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Description

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane is a heterocyclic compound that features a thiazole ring and a diazepane ring. The presence of these rings makes it a compound of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Scientific Research Applications

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Safety and Hazards

The safety and hazards associated with “1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” are not specified in the search results. As with any chemical, it should be handled with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane typically involves the formation of the thiazole ring followed by its attachment to the diazepane ring. One common method involves the reaction of 2-bromo-1-(1-methoxyethyl)thiazole with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography might also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the diazepane ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

    Reduction: Reduced forms of the thiazole or diazepane rings.

    Substitution: Halogenated or nucleophile-substituted derivatives of the thiazole ring.

Mechanism of Action

The mechanism of action of 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The diazepane ring can enhance the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane
  • This compound
  • This compound

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a diazepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of the methoxyethyl group further enhances its reactivity and potential for modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

4-(1,4-diazepan-1-ylmethyl)-2-(1-methoxyethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c1-10(16-2)12-14-11(9-17-12)8-15-6-3-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKYVKYUPJHOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)CN2CCCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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